4-Chloro-2-isocyano-1-methoxybenzene
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Overview
Description
4-Chloro-2-isocyano-1-methoxybenzene, also known as CICMB, is a chemical compound with the molecular formula C8H6ClNO. It is a colorless to light yellow crystalline solid that is widely used in scientific research applications. CICMB is a versatile compound that has been found to have several applications in the field of organic chemistry.
Mechanism Of Action
The mechanism of action of 4-Chloro-2-isocyano-1-methoxybenzene involves the formation of isocyanates. Isocyanates are highly reactive compounds that can be used in a variety of chemical reactions. 4-Chloro-2-isocyano-1-methoxybenzene is a precursor to isocyanates and can be used to generate a wide range of isocyanates for use in organic synthesis.
Biochemical And Physiological Effects
There are no known biochemical or physiological effects of 4-Chloro-2-isocyano-1-methoxybenzene. However, it is important to note that 4-Chloro-2-isocyano-1-methoxybenzene is a highly reactive compound and should be handled with care.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-Chloro-2-isocyano-1-methoxybenzene is its versatility. It can be used to generate a wide range of isocyanates for use in organic synthesis. However, one of the limitations of 4-Chloro-2-isocyano-1-methoxybenzene is its reactivity. It is a highly reactive compound that can be difficult to handle.
Future Directions
There are several future directions for the use of 4-Chloro-2-isocyano-1-methoxybenzene in scientific research. One potential area of research is the development of new methods for the synthesis of isocyanates using 4-Chloro-2-isocyano-1-methoxybenzene. Another area of research is the development of new heterocyclic compounds using 4-Chloro-2-isocyano-1-methoxybenzene as a precursor. Additionally, 4-Chloro-2-isocyano-1-methoxybenzene could be used in the development of new drugs and pharmaceuticals.
Synthesis Methods
The synthesis of 4-Chloro-2-isocyano-1-methoxybenzene can be achieved through several methods. One of the most common methods is the reaction of 4-chloro-2-nitroanisole with triphosgene in the presence of triethylamine. Another method involves the reaction of 4-chloro-2-nitroanisole with phosgene in the presence of triethylamine. Both methods yield high purity 4-Chloro-2-isocyano-1-methoxybenzene.
Scientific Research Applications
4-Chloro-2-isocyano-1-methoxybenzene has several applications in scientific research. It is widely used as a reagent in organic synthesis, particularly in the synthesis of isocyanates. It is also used in the preparation of various heterocyclic compounds. 4-Chloro-2-isocyano-1-methoxybenzene is a versatile compound that has been found to have several applications in the field of organic chemistry.
properties
CAS RN |
1930-95-6 |
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Product Name |
4-Chloro-2-isocyano-1-methoxybenzene |
Molecular Formula |
C8H6ClNO |
Molecular Weight |
167.59 g/mol |
IUPAC Name |
4-chloro-2-isocyano-1-methoxybenzene |
InChI |
InChI=1S/C8H6ClNO/c1-10-7-5-6(9)3-4-8(7)11-2/h3-5H,2H3 |
InChI Key |
IJPJMQBUSZVYEA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)[N+]#[C-] |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)[N+]#[C-] |
synonyms |
Phenyl isocyanide, 5-chloro-2-methoxy- (7CI, 8CI) |
Origin of Product |
United States |
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